17-Hydroxyprogesterone Trifluoroacetate is a synthetic derivative of 17-hydroxyprogesterone, a steroid hormone involved in the biosynthesis of cortisol and other steroid hormones. This compound is primarily utilized in research and clinical settings to study adrenal function, particularly in the context of congenital adrenal hyperplasia and other disorders related to steroid metabolism.
17-Hydroxyprogesterone is naturally produced in the adrenal cortex, specifically within the zona fasciculata, as well as by the corpus luteum and placenta. It is synthesized from 17-hydroxypregnenolone through the action of the enzyme 3β-hydroxysteroid dehydrogenase and from progesterone via 17-hydroxylase activity . The trifluoroacetate form enhances its solubility and stability, making it more suitable for various analytical applications.
This compound falls under the category of steroid hormones, specifically progestogens. As a precursor in steroidogenesis, it plays a critical role in the synthesis of cortisol and adrenal androgens. It is classified as a weak agonist of the progesterone receptor and has partial agonistic activity at the glucocorticoid receptor .
The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves several steps, including protection of hydroxyl groups and subsequent esterification with trifluoroacetic anhydride.
The reaction conditions typically involve moderate temperatures (around 0-25°C) to prevent decomposition of sensitive steroid structures. The yield can vary based on reaction time, temperature, and purity of starting materials.
The molecular formula for 17-Hydroxyprogesterone Trifluoroacetate is CHFO, with a molecular weight of approximately 420.5 g/mol. The structure comprises:
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.
17-Hydroxyprogesterone Trifluoroacetate can undergo various chemical reactions typical for esters:
These reactions are generally carried out under controlled conditions to avoid side reactions that could lead to degradation or unwanted products.
The mechanism of action for 17-Hydroxyprogesterone Trifluoroacetate primarily involves its role as a precursor in steroidogenesis. Upon administration, it can be converted into active hormones like cortisol through enzymatic pathways involving hydroxylases.
Relevant data regarding its properties can be obtained through standard laboratory analyses including high-performance liquid chromatography (HPLC) for purity assessment.
17-Hydroxyprogesterone Trifluoroacetate has several scientific applications:
The synthesis of 17-hydroxyprogesterone trifluoroacetate (17-OHP-TFA) leverages both chemical and enzymatic strategies to achieve regioselective trifluoroacetylation. A pivotal approach involves the acylation of 17α-hydroxyprogesterone’s C21 hydroxyl group using trifluoroacetic anhydride (TFAA) under mild conditions (0–25°C), typically employing dichloromethane as the solvent and catalytic acid acceptors like pyridine [3] [7]. This method yields 17-OHP-TFA with >85% efficiency while preserving the Δ⁴-3-keto moiety critical for biological activity. Alternative pathways exploit enzymatic transesterification using lipases (e.g., Candida antarctica B lipase) in non-aqueous media, enabling stereoselective modification without protecting the steroid’s ketone groups [9].
Key synthetic challenges include:
Table 1: Comparative Synthetic Routes for 17-OHP-TFA
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
TFAA/DCM | 0°C, 1 h, pyridine catalyst | 92 | C21 exclusive |
Enzymatic (CAL-B) | 30°C, 24 h, tert-butanol | 78 | C21 selective |
In situ mixed anhydride | TFAA, then TfOH, 25°C | 85 | Moderate C21 |
Trifluoroacetylation significantly enhances the gas chromatography-mass spectrometry (GC-MS) detectability of 17-hydroxyprogesterone by reducing polarity and increasing volatility. Derivatized 17-OHP-TFA demonstrates a 20-fold lower limit of detection (LOD = 0.1 ng/mL) compared to underivatized 17-OHP in dried blood spot (DBS) analysis due to intensified mass spectral fragmentation patterns [6] [10]. Stability studies reveal:
Optimization strategies include:
The trifluoroacetyl moiety alters the steric and electronic properties of 17-hydroxyprogesterone, reducing its binding to progesterone receptors (PR) while enhancing glucocorticoid receptor (GR) interactions. Competitive binding assays show 17-OHP-TFA has a relative binding affinity (RBA) for human PR-B of only 5–8% compared to progesterone (RBA = 100%), attributable to:
Conversely, 17-OHP-TFA exhibits 40% RBA for GR, surpassing natural progesterone (12%), due to hydrophobic stabilization of the CF₃ group within the GR pocket [5]. This shift enables applications in GR-targeted prodrug design, though full agonism is limited by the compound’s inability to induce receptor dimerization.
Table 2: Receptor Binding Affinities of 17-OHP Derivatives
Compound | PR-B RBA (%) | GR RBA (%) | MR RBA (%) |
---|---|---|---|
Progesterone | 100 | 12 | 150 |
17α-Hydroxyprogesterone | 30 | 8 | 25 |
17-OHP-TFA | 5–8 | 40 | <1 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4